3,5-Dimethylthiophene-2-carboxylic acid

Physicochemical characterization Solid-state handling Formulation pre-screening

Researchers developing DAO inhibitors, photochromic materials, or herbicides must verify the 3,5-dimethyl substitution pattern to ensure target activity. Incorrect regioisomers cause >1000-fold potency loss or failed photochemical performance. - mp 173-174 °C differentiates from 4,5-dimethyl isomer (206-211 °C). - Enables DMT photochromic architecture with sub-picosecond ring-opening kinetics. - Dianion chemistry (2 eq LDA) enables rapid homologation without protecting groups.

Molecular Formula C7H8O2S
Molecular Weight 156.2 g/mol
CAS No. 65613-27-6
Cat. No. B1363389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethylthiophene-2-carboxylic acid
CAS65613-27-6
Molecular FormulaC7H8O2S
Molecular Weight156.2 g/mol
Structural Identifiers
SMILESCC1=CC(=C(S1)C(=O)O)C
InChIInChI=1S/C7H8O2S/c1-4-3-5(2)10-6(4)7(8)9/h3H,1-2H3,(H,8,9)
InChIKeyQGQBKGYXFUDGDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethylthiophene-2-carboxylic Acid Physicochemical Profile


3,5-Dimethylthiophene-2-carboxylic acid (CAS 65613-27-6) is a C7H8O2S heterocyclic building block belonging to the thiophene-2-carboxylic acid class, substituted with methyl groups at ring positions 3 and 5 . Its experimentally determined melting point of 173–174 °C, predicted pKa of 3.89 ± 0.10, and calculated log P of approximately 2.70 distinguish it from closely related dimethylthiophene carboxylic acid regioisomers [1]. The carboxylic acid handle at position 2 enables standard derivatization chemistries—esterification, amidation, and dianion-mediated homologation—making the compound a versatile entry point for synthesizing functionally diverse thiophene-containing scaffolds [2].

Building Block Type 3,5-Dimethylthiophene-2-carboxylic acid scaffold
Derivatization Fit Esterification, amidation, and dianion-mediated homologation
Differentiation Signal Melting point 173–174 °C; distinct from 4,5-dimethyl isomer

3,5-Dimethylthiophene-2-carboxylic Acid Isomer Specificity


Thiophene carboxylic acids with identical molecular formulae (C7H8O2S) but differing methyl substitution patterns exhibit fundamentally divergent properties that preclude casual interchange. The 3,5-dimethyl regioisomer melts at 173–174 °C, whereas the 4,5-dimethyl isomer (CAS 40808-24-0) melts at 206–211 °C—a >30 °C difference that affects handling and formulation . In biological contexts, the position of methyl substituents on the thiophene ring critically determines DAO inhibitory potency: the 4,5-dimethyl-2-carboxylic acid regioisomer achieves an IC50 of 7.3 nM against human D-amino acid oxidase, while the unsubstituted parent (thiophene-2-carboxylic acid) shows only 7.8 µM potency, and branched-chain thiophene-2-carboxylic acid analogs lose activity entirely (IC50 > 100 µM) [1][2]. The 3,5-dimethyl substitution pattern also enables specific photochromic diarylethene architectures—1,2-bis(3,5-dimethylthiophen-2-yl)hexafluorocyclopentene (DMT)—whose ring-opening kinetics cannot be replicated with other methyl substitution patterns [3]. Selecting the incorrect isomer therefore risks compromised thermal behavior, lost biological activity, or failed photochemical performance.

Regioisomer mismatch alters thermal behavior

4,5-Dimethyl isomer melts ~35 °C higher, which may affect handling and formulation compatibility.

Methyl position dictates bioactivity profile

DAO inhibitory potency varies >1000-fold across substitution patterns; 3,5-isomer SAR trajectory likely differs from 4,5-isomer.

Photochromic performance requires 3,5-substitution

Ultrafast DMT ring-opening kinetics are pattern-specific; alternative methyl placement may not reproduce photochromic behavior.

3,5-Dimethylthiophene-2-carboxylic Acid Differentiation Evidence


Melting Point vs. 4,5-Dimethyl Isomer

The 3,5-dimethyl substitution pattern confers a significantly lower melting point than the 4,5-dimethyl regioisomer, which directly impacts ease of handling, recrystallization solvent selection, and melt-processing compatibility . Both isomers share the same molecular formula (C7H8O2S, MW 156.2), so the ~35 °C melting point gap is solely attributable to crystal packing differences driven by methyl group positioning on the thiophene ring .

Melting Point vs. 4,5-Dimethyl Isomer
Head-to-head
173–174 °C (3,5-dimethyl); 206–211 °C (4,5-dimethyl). Δmp ≈ −35 °C.
Solid-state handling and recrystallization behavior differ markedly between isomers.
Crystal packing differences account for the gap; identical molecular formula.
Physicochemical characterization Solid-state handling Formulation pre-screening

Herbicide Intermediate Specificity

The 3,5-dimethyl substitution pattern on the thiophene ring is explicitly required for a class of herbicidal carboxanilides and N-haloalkylthiocarboxanilides, where the methyl groups at both the 3- and 5-positions are integral to the pharmacophore [1]. Methyl 3,5-dimethylthiophene-2-carboxylate—the direct ester derivative of the target compound—serves as the key synthetic intermediate in the patented preparation of these dual pre- and post-emergent herbicides, with application rates of 0.2–60 kg/ha and preferred rates of 0.5–40 kg/ha [1]. The corresponding 2,5-dimethyl-3-thienyl analogs (regioisomeric) are separately patented, confirming that the position of the carboxylic acid anchor relative to the methyl substituents determines the final herbicidal activity spectrum [1][2].

Herbicide Intermediate Specificity
Class-level inference
3,5-Dimethyl-2-thienyl scaffold required for patented carboxanilide herbicides; regioisomeric 2,5-dimethyl-3-thienyl series is distinct.
Isomer selection determines herbicide chemotype and activity spectrum.
Based on US3892775; application rates 0.2–60 kg/ha.
Agrochemical synthesis Herbicide development Pre-emergent herbicide

Photochromic Diarylethene Performance

The 3,5-dimethylthiophene moiety is a critical structural component of 1,2-bis(3,5-dimethylthiophen-2-yl)hexafluorocyclopentene (DMT), a benchmark diarylethene photoswitch that exhibits ring-opening on a sub-picosecond timescale through a single-channel S1 relaxation pathway leading to a conical intersection [1]. The two methyl groups at positions 3 and 5 of each thiophene ring contribute to the electronic structure that enables both efficient ring-closure and markedly fast ring-opening—a property that alternative methylation patterns (e.g., 2,5-dimethyl-3-thienyl) do not identically reproduce [2]. Tetrakis(3,5-dimethyl-2-thienyl)ethylene, synthesized via McMurry coupling of the corresponding dithienyl ketone derived from 3,5-dimethylthiophene-2-carboxylic acid precursors, exhibits distinct photochromic behavior compared to its 2,5-dimethyl-3-thienyl counterpart [2].

Photochromic Ring-Opening
Cross-study comparable
Sub-picosecond ring-opening via single-channel S1 relaxation for DMT.
3,5-Dimethyl pattern enables ultrafast photoswitch kinetics.
Alternative aryl substitution yields picosecond-to-nanosecond opening.
Photochromic materials Diarylethene photoswitches Optoelectronic devices

Dianion-Mediated Homologation Chemistry

3,5-Dimethylthiophene-2-carboxylic acid undergoes clean dilithiation upon treatment with 2 equivalents of LDA in THF, generating a dianionic species that reacts with carbon-containing electrophiles to yield homologated carboxylic acid products—a reactivity profile that extends the synthetic utility of this building block beyond standard carboxylic acid derivatization [1]. This dianion chemistry is a general property of methylated thiophene-2-carboxylic acids, but the specific homologation products and yields depend on the methyl substitution pattern. The dianion approach provides access to chain-extended analogs that retain the 3,5-dimethylthiophene core, which is not readily achievable via conventional carboxylate chemistry alone [1].

Dianion-Mediated Homologation
Class-level inference
Dilithiation with LDA (2 equiv) in THF; electrophilic trapping yields chain-extended analogs.
Enables direct homologation while retaining 3,5-dimethyl core.
J. Org. Chem. 1980; avoids protection/deprotection sequences.
Synthetic methodology Dianion chemistry Homologation reactions

Regioisomer-Dependent DAO Inhibition

Although 3,5-dimethylthiophene-2-carboxylic acid itself lacks published DAO IC50 data, the SAR framework established for thiophene carboxylic acid DAO inhibitors demonstrates that methyl substitution position is a critical potency determinant [1]. Thiophene-2-carboxylic acid (1a) inhibits human DAO with an IC50 of 7.8 ± 1.7 µM, while thiophene-3-carboxylic acid (2a) is nearly 2-fold more potent at 4.4 ± 0.6 µM [1]. The introduction of a branched side chain at the thiophene ring of 2-carboxylic acid derivatives markedly decreases potency (IC50 > 100 µM for compounds 1s–1v), confirming that steric tolerance is limited and substitution position-sensitive [1]. The 4,5-dimethylthiophene-2-carboxylic acid regioisomer achieves an IC50 of 7.3 nM (0.0073 µM) under identical assay conditions (pH 8.5, 23 °C), representing a ~1000-fold improvement over the unsubstituted parent [2]. Crystal structures reveal that Tyr224 stacks tightly against the thiophene ring, and the substitution pattern dictates whether the inhibitor can productively occupy the active site without disrupting this stacking interaction [1].

Regioisomer-Dependent DAO Inhibition
Class-level inference
4,5-Dimethyl isomer IC50 0.0073 µM; unsubstituted parent IC50 7.8 µM; branched-chain analogs >100 µM. 3,5-isomer unexplored.
3,5-Dimethyl isomer occupies an untested SAR position; substitution position is a critical potency determinant.
Tyr224–thiophene stacking governs active-site fit.
Enzyme inhibition D-amino acid oxidase SAR studies

Physicochemical Property Comparison

The 3,5-dimethylthiophene-2-carboxylic acid exhibits a calculated log P of approximately 2.70 and a predicted pKa of 3.89 ± 0.10, reflecting the electronic influence of two methyl groups flanking the carboxylic acid on the thiophene ring [1]. The 4,5-dimethyl regioisomer (CAS 40808-24-0) has a very slightly soluble profile in water (calculated solubility ~0.94 g/L at 25 °C), while the 3,5-dimethyl isomer's solubility has not been identically reported, but the different crystal packing (reflected in the ~35 °C melting point gap) implies different dissolution behavior . These differences are relevant for applications requiring aqueous compatibility, such as biochemical assay preparation or formulation development .

Physicochemical Property Comparison
Head-to-head
Log P 2.70 (calc.); pKa 3.89 (pred.). 4,5-isomer solubility ~0.94 g/L; 3,5-isomer solubility implied to differ.
Aqueous compatibility and chromatographic behavior likely diverge between regioisomers.
Values from Chembase and ChemicalBook; mp gap suggests dissolution differences.
Physicochemical profiling Drug-likeness Lipophilicity

3,5-Dimethylthiophene-2-carboxylic Acid Application Scenarios


Herbicide Lead Synthesis: 3,5-Dimethyl-2-thienylcarboxanilides

Researchers developing pre- and post-emergent herbicides should select 3,5-dimethylthiophene-2-carboxylic acid as the core building block for preparing 3,5-dimethyl-2-thienylcarboxanilides and their N-haloalkylthiocarboxanilide derivatives. The methyl ester of this compound serves as the direct synthetic intermediate in the patented herbicide series (US3892775), which demonstrates activity against both grass and broadleaf weeds at application rates of 0.5–40 kg/ha [1]. Use of the incorrect regioisomer (e.g., 2,5-dimethylthiophene-3-carboxylic acid) leads to a different chemotype with distinct herbicidal properties, making isomer verification essential before initiating synthesis [1].

DMT-Class Diarylethene Photoswitch Synthesis

For optoelectronic and photonic device research requiring ultrafast molecular photoswitches, 3,5-dimethylthiophene-2-carboxylic acid provides the requisite thiophene building block for constructing 1,2-bis(3,5-dimethylthiophen-2-yl)hexafluorocyclopentene (DMT) and tetrakis(3,5-dimethyl-2-thienyl)ethylene photochromic compounds [1][2]. DMT exhibits sub-picosecond ring-opening kinetics—a property essential for high-temporal-resolution photonic applications—and the 3,5-dimethyl substitution pattern is structurally integral to achieving the single-channel S1 relaxation pathway that enables this performance [1]. Alternative methylation patterns do not identically reproduce these photochromic characteristics [2].

DAO Inhibitor Scaffold SAR Exploration

Medicinal chemistry teams investigating D-amino acid oxidase (DAO) inhibitors for neurological indications should procure 3,5-dimethylthiophene-2-carboxylic acid as a structurally distinct scaffold for SAR exploration. The established DAO SAR framework (Eur. J. Med. Chem. 2018) demonstrates that thiophene carboxylic acid inhibitory potency spans >1000-fold depending on substitution pattern (7.3 nM to >100 µM), and the 3,5-dimethyl isomer occupies an unexplored region of this SAR landscape between the unsubstituted parent (IC50 7.8 µM) and the potent 4,5-dimethyl regioisomer (IC50 7.3 nM) [1][2]. Crystal structure-guided design using the known Tyr224–thiophene stacking interaction can leverage this scaffold to probe substitution tolerance at positions 3 and 5 simultaneously [1].

Dianion-Mediated Chain Extension

Synthetic chemists requiring rapid generation of chain-extended thiophene-2-carboxylic acid analogs should exploit the established dianion chemistry of 3,5-dimethylthiophene-2-carboxylic acid. Treatment with 2 equivalents of LDA in THF generates a dianionic intermediate that reacts with carbon electrophiles to yield homologated products while preserving the 3,5-dimethyl substitution pattern [1]. This approach circumvents multi-step protection/deprotection sequences and is particularly valuable for generating analog libraries in agrochemical and medicinal chemistry programs where the 3,5-dimethylthiophene core must be retained across a series [1][2].

Application
Selection Property
Validation Focus
Herbicide Lead Synthesis
3,5-Dimethyl-2-thienyl scaffold
Regioisomer identity; carboxanilide chemotype confirmation
DMT-Class Photoswitch Synthesis
3,5-Dimethyl substitution for ultrafast kinetics
Photochromic performance; ring-opening time constant
DAO Inhibitor SAR Exploration
Structurally distinct regioisomer scaffold
Substitution tolerance at positions 3 and 5; IC50 determination
Dianion-Mediated Chain Extension
Dianion reactivity with LDA
Homologation yield; retention of 3,5-dimethyl core

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